molecular formula C17H18N2O4 B2395832 N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034558-52-4

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2395832
M. Wt: 314.341
InChI Key: ZMZBLDRVPWIDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves the reaction of benzofuran-2-ylpropan-2-amine with ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate, followed by hydrolysis and decarboxylation to yield the final product.

Starting Materials
Benzofuran-2-ylpropan-2-amine, Ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate, Hydrochloric acid, Sodium hydroxide, Sodium bicarbonate, Methanol, Diethyl ether, Wate

Reaction
Step 1: Benzofuran-2-ylpropan-2-amine is reacted with ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate in methanol to yield N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide., Step 2: The reaction mixture is then treated with hydrochloric acid to hydrolyze the ester group and form the corresponding carboxylic acid., Step 3: The carboxylic acid is then decarboxylated by heating with sodium hydroxide and sodium bicarbonate in water to yield the final product.

Mechanism Of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that the compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.

Biochemical And Physiological Effects

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is its potent activity against cancer cell lines and its potential applications in the treatment of neurodegenerative disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's mechanism of action, which may provide insights into its potential applications in drug discovery and medicinal chemistry. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials.

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(8-13-9-12-4-2-3-5-14(12)23-13)18-15(20)10-19-16(21)6-7-17(19)22/h2-5,9,11H,6-8,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZBLDRVPWIDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.